Benzene, [1-(chloromethyl)butyl]
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Overview
Description
(1-Chloropentan-2-yl)benzene is an organic compound with the molecular formula C11H15Cl. It consists of a benzene ring substituted with a 1-chloropentan-2-yl group. This compound is part of the broader class of chlorobenzenes, which are known for their diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-chloropentan-2-yl)benzene typically involves the alkylation of benzene with 1-chloropentane under Friedel-Crafts alkylation conditions. This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the formation of the carbocation intermediate, which then reacts with benzene to form the desired product .
Industrial Production Methods
Industrial production of (1-chloropentan-2-yl)benzene follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(1-Chloropentan-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the chlorine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of (1-hydroxypentan-2-yl)benzene.
Oxidation: Formation of 1-chloropentan-2-one or 1-chloropentanoic acid.
Reduction: Formation of pentylbenzene.
Scientific Research Applications
(1-Chloropentan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-chloropentan-2-yl)benzene involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the benzene ring can undergo electrophilic aromatic substitution. These interactions can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Chlorobenzene: A simpler compound with a single chlorine atom attached to the benzene ring.
1-Chloropentane: A linear alkyl chloride without the aromatic ring.
Benzyl Chloride: A compound with a chlorine atom attached to a benzyl group .
Uniqueness
(1-Chloropentan-2-yl)benzene is unique due to the presence of both an aromatic ring and a chlorinated alkyl chain. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Biological Activity
Benzene, [1-(chloromethyl)butyl] (CAS Number: 623-25-6), is a chlorinated aromatic compound with significant industrial applications. Understanding its biological activity is crucial due to its potential health impacts, particularly in occupational settings. This article synthesizes various research findings and case studies to elucidate the biological effects of this compound.
- Molecular Formula : C11H15Cl
- Molecular Weight : 182.690 g/mol
- Density : 1.2 g/cm³
- Boiling Point : 242.5 °C
- Melting Point : 98-101 °C
These properties suggest that the compound is a liquid at room temperature and may pose inhalation risks in industrial settings due to its volatility.
Mechanisms of Biological Activity
Benzene and its derivatives are known for their genotoxic properties. The biological activity of benzene, [1-(chloromethyl)butyl] can be attributed to several mechanisms:
- Metabolic Activation : Benzene is metabolized in the liver through cytochrome P450 enzymes, leading to the formation of reactive metabolites such as phenol, hydroquinone, and benzoquinone. These metabolites can induce oxidative stress and damage cellular components, including DNA .
- Genotoxicity : Studies indicate that exposure to benzene can lead to genetic mutations and chromosomal aberrations. Benzene has been classified as a genotoxic carcinogen, primarily associated with hematological malignancies like acute myeloid leukemia (AML) .
- Hematotoxicity : Benzene exposure is linked to various hematological disorders, including aplastic anemia and myelodysplastic syndromes. The mechanism involves disruption of hematopoiesis and induction of apoptosis in bone marrow cells .
Occupational Exposure
A comprehensive study evaluated the health effects of benzene exposure among workers in petrochemical industries. Key findings include:
- Increased Risk of Leukemia : Workers exposed to benzene exhibited significantly higher rates of AML compared to unexposed populations .
- Genomic Damage Assessment : The study utilized a systematic framework to assess genomic damage from benzene exposure, highlighting the need for robust exposure assessments to characterize risk levels accurately .
Study Type | Findings | Reference |
---|---|---|
Occupational Study | Higher incidence of AML in exposed workers | Schnatter et al., 2005 |
Genotoxicity Study | Induction of chromosomal aberrations | Dearfield et al., 2017 |
Hematotoxicity Study | Aplastic anemia linked to benzene exposure | Hayes et al., 1997 |
Environmental Impact
Benzene is also present in environmental contexts, such as vehicle emissions and cigarette smoke. A study on general population exposure indicated that:
- Widespread Environmental Exposure : Benzene is ubiquitous due to its presence in urban air pollution, leading to chronic low-level exposure among the general population .
- Health Risk Assessment Framework : The framework developed for assessing risks associated with benzene emphasizes the importance of understanding both occupational and environmental exposures .
Properties
Molecular Formula |
C11H15Cl |
---|---|
Molecular Weight |
182.69 g/mol |
IUPAC Name |
1-chloropentan-2-ylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3 |
InChI Key |
OMCKNCCLQJXVEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCl)C1=CC=CC=C1 |
Origin of Product |
United States |
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